molecular formula C6H3BClF3O2 B14769076 (3-Chloro-2,4,6-trifluorophenyl)boronic acid

(3-Chloro-2,4,6-trifluorophenyl)boronic acid

Cat. No.: B14769076
M. Wt: 210.35 g/mol
InChI Key: LTRYWCYHIUUIDU-UHFFFAOYSA-N
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Description

(3-Chloro-2,4,6-trifluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and three fluorine atoms. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2,4,6-trifluorophenyl)boronic acid typically involves the reaction of 3-chloro-2,4,6-trifluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2,4,6-trifluorophenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

    Substituted Phenyl Derivatives: Formed from substitution reactions.

Scientific Research Applications

(3-Chloro-2,4,6-trifluorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (3-Chloro-2,4,6-trifluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. This is followed by reductive elimination to form the final biaryl product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trifluorophenylboronic Acid
  • 3,4,5-Trifluorophenylboronic Acid
  • 4-(Trifluoromethyl)phenylboronic Acid
  • 3-Chloro-4-fluorophenylboronic Acid

Uniqueness

(3-Chloro-2,4,6-trifluorophenyl)boronic acid is unique due to the presence of both chlorine and multiple fluorine atoms on the phenyl ring. This combination of substituents imparts distinct electronic properties, making it particularly useful in reactions that require high reactivity and selectivity. The trifluoromethyl groups enhance the compound’s stability and reactivity, while the chlorine atom provides a site for further functionalization.

Properties

Molecular Formula

C6H3BClF3O2

Molecular Weight

210.35 g/mol

IUPAC Name

(3-chloro-2,4,6-trifluorophenyl)boronic acid

InChI

InChI=1S/C6H3BClF3O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1,12-13H

InChI Key

LTRYWCYHIUUIDU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)Cl)F)(O)O

Origin of Product

United States

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